![molecular formula C10H11F2NO2 B1457505 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide CAS No. 946402-24-0](/img/structure/B1457505.png)
2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide
Overview
Description
The compound is a derivative of 2,6-Difluorophenyl isothiocyanate , which is a nitrogen-containing heterocyclic compound . These types of compounds are often used in pharmaceuticals, organic materials, natural products, and particularly in bioactive molecules .
Synthesis Analysis
While specific synthesis methods for your compound are not available, similar compounds such as 2,6-Difluorophenyl isothiocyanate are typically synthesized through methods like cyclization, ring annulation, and cycloaddition .Molecular Structure Analysis
The molecular structure of your compound would likely be similar to that of 2,6-Difluorophenyl isothiocyanate . This compound has a molecular weight of 171.167 Da and a molecular formula of C7H3F2NS .Scientific Research Applications
Medicinal Chemistry: c-Met Inhibition
2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide: is utilized in medicinal chemistry for the inhibition of the c-Met protein kinase. This enzyme is implicated in various types of cancer, and its inhibition can lead to the development of targeted cancer therapies. The compound’s ability to interfere with c-Met signaling makes it a valuable asset in oncological drug design and discovery .
Neuropharmacology: GABA A Modulation
In neuropharmacology, this compound has been explored for its potential to modulate GABA A receptors. These receptors are essential for inhibitory neurotransmission in the brain, and their modulation is crucial in treating conditions like anxiety, epilepsy, and insomnia. The compound’s interaction with these receptors could lead to new treatments for neurological disorders .
Polymer Chemistry: Solar Cell Applications
The compound’s structural properties make it suitable for incorporation into polymers used in solar cells. Its stability and electronic characteristics can enhance the efficiency of solar cells, making it an important molecule in the field of renewable energy research .
Fluorescent Probes
Due to its unique electronic structure, 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide can be used to create fluorescent probes. These probes are vital in bioimaging and diagnostics, allowing researchers to visualize and track biological processes in real-time .
Organic Synthesis: Building Block
This compound serves as a versatile building block in organic synthesis. Its difluorophenyl group can participate in various chemical reactions, enabling the synthesis of a wide range of complex molecules. This makes it a valuable reagent in synthetic organic chemistry .
Analytical Chemistry: Chromatography
In analytical chemistry, the compound can be used in chromatography as a standard or derivative for the quantification and identification of various substances. Its distinct chemical properties allow for high-resolution separation and analysis .
properties
IUPAC Name |
2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-13(15-2)10(14)6-7-8(11)4-3-5-9(7)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZYIIJRZRGMGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=C(C=CC=C1F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601244285 | |
Record name | 2,6-Difluoro-N-methoxy-N-methylbenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601244285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
946402-24-0 | |
Record name | 2,6-Difluoro-N-methoxy-N-methylbenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946402-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-N-methoxy-N-methylbenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601244285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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